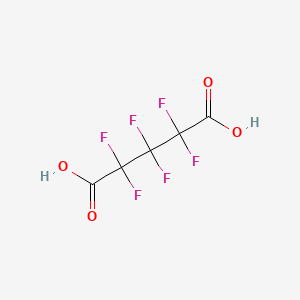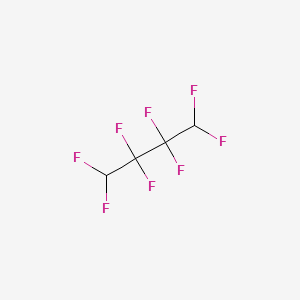
2-(Chloromethyl)quinoline
Overview
Description
2-(Chloromethyl)quinoline is a chemical compound with the empirical formula C10H8ClN . It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
The molecular weight of 2-(Chloromethyl)quinoline is 177.63 . The SMILES string representation isClCC1=CC=C2C(C=CC=C2)=N1 . Chemical Reactions Analysis
2-(Chloromethyl)quinoline Hydrochloride is a substituted Quinoline building block for the synthesis of various pharmaceutical and biologically active compounds . It can also be used for the preparation of Quinoline-based fluorescent zinc sensors, used as fluorescent probes .Physical And Chemical Properties Analysis
2-(Chloromethyl)quinoline is a solid . It has a melting point of 183-187 °C . It is soluble in water .Scientific Research Applications
Medicinal Chemistry
The heterocyclic quinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal chemistry . Many of the substituted quinolines have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . For example, the well-known drugs primaquine and chloroquine (antimalarial), bedaquiline (antitubercular), ciprofloxacin (antibiotic), pitavastatin (cholesterol lowering) are some examples among a broad class of compounds with quinoline pharmacophores .
Bioorganic Chemistry
Quinoline and its derivatives are also used in bioorganic chemistry . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
Agrochemical Industry
In the agrochemical industry, quinoline and its derivatives are used due to their bioactive properties .
Industrial Chemistry
Quinoline and its derivatives are used in industrial chemistry . They are used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .
Synthesis of Dihydroquinolines
In 2020, a straightforward method for the synthesis of 4-aryl-1,4-dihydroquinolines was developed . This method involved a morpholine-catalyzed [4+2] annulation reaction .
Antifungal Activities
Quinazolinone derivatives containing 3-acrylamino motifs were screened for antifungal activities against four phytopathogenic fungi .
Synthesis of 2-Chloromethyl-4-Methyl-Quinazoline Derivatives
2-Chloromethyl-4-methyl-quinazoline derivatives were synthesized by the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .
Lupus Treatment
2-(Chloromethyl)quinoline is used in the production of Lupresan, a new drug that prevents or reverts the formation of nonbilayer phospholipid arrangements that trigger a murine lupus resembling human lupus .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEAEWMDOSXKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195932 | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)quinoline | |
CAS RN |
4377-41-7 | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4377-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(chloromethyl)quinoline a useful building block in organic synthesis?
A1: The chlorine atom in the 2-(chloromethyl)quinoline structure is highly reactive, making it an excellent substrate for various nucleophilic substitution reactions. This versatility allows chemists to introduce diverse functional groups at the 2-methyl position of the quinoline ring. For instance, reactions with phenols [] or phosphonate esters [] can yield aryl ethers or substituted styrenes respectively, broadening the structural diversity achievable with this scaffold.
Q2: Can you provide an example of how 2-(chloromethyl)quinoline derivatives are synthesized?
A2: One common synthetic route involves the reaction of 2-aminoacetophenone derivatives with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane. This reaction proceeds with high yields and generates ethyl 2-chloromethyl-3-quinoline carboxylates [].
Q3: What are some of the biological activities reported for 2-(chloromethyl)quinoline derivatives?
A3: Recent studies have explored the antitumor potential of certain 2-(chloromethyl)quinoline derivatives. For example, 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized from 2-(chloromethyl)quinoline precursors, have shown promising inhibitory activity against human cancer cell lines like A549 and HT29 [].
Q4: How does the structure of 2,4-bis((E)-styryl)quinoline-3-carboxylates relate to their antitumor activity?
A4: While specific structure-activity relationships are still under investigation, the presence of the 2,4-bis((E)-styryl) moiety on the quinoline core appears crucial for the observed antitumor activity []. Further studies exploring the impact of different substituents on the styryl groups are needed to fully elucidate the SAR and optimize potency.
Q5: Are there any other heterocyclic systems that can be built using 2-(chloromethyl)quinoline as a starting material?
A5: Yes, 2-(chloromethyl)quinoline can be used to synthesize polycyclic compounds containing both a quinoline ring and a benzoxepine framework. For example, reacting a 2-(chloromethyl)quinoline-3-carboxylic acid derivative with a phenol, followed by an intramolecular Friedel-Crafts acylation, yields a tetracyclic-fused benzoxepinoquinoline system [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


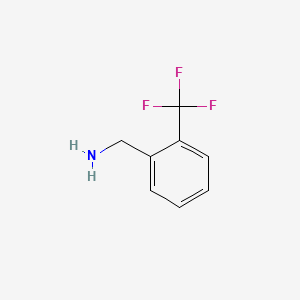
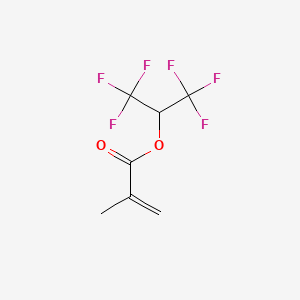
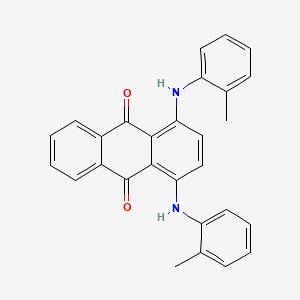
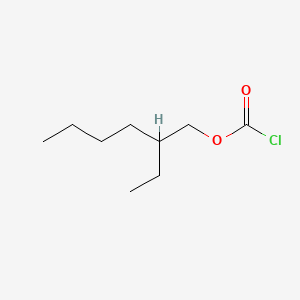
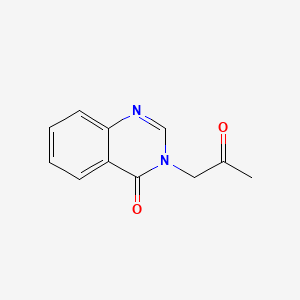


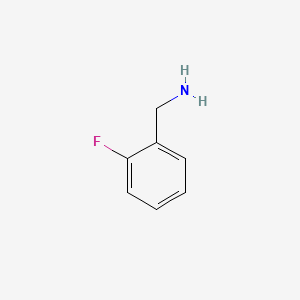
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)


